

Potential therapeutic applications of 3-Methoxybenzamidine

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Compound of Interest

Compound Name: 3-Methoxy-benzamidine

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An In-Depth Technical Guide to the Therapeutic Potential of 3-Methoxybenzamidine

Abstract

3-Methoxybenzamidine is a versatile small molecule that has garnered significant attention within the pharmaceutical and biochemical research communities. Primarily recognized as a competitive inhibitor of serine proteases, its unique structural features also position it as a valuable chemical scaffold for the synthesis of diverse bioactive compounds.^[1] This technical guide provides a comprehensive exploration of 3-Methoxybenzamidine, detailing its core mechanism of action, outlining its potential therapeutic applications in areas governed by serine protease activity, and presenting its broader utility as a foundational structure in drug discovery for indications ranging from infectious diseases to neurological disorders. Detailed experimental protocols and workflows are provided to equip researchers and drug development professionals with the practical knowledge to investigate this promising molecule.

Introduction: Chemical Profile and Significance

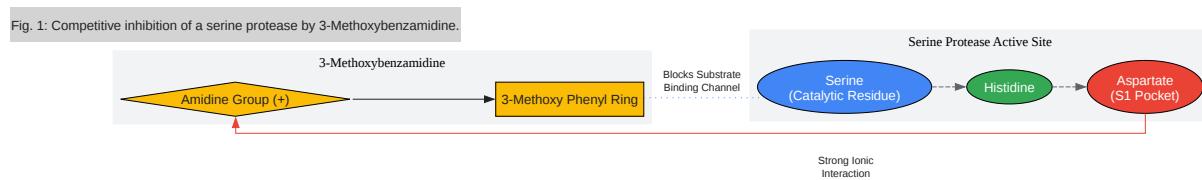
3-Methoxybenzamidine (CAS: 25412-66-2, Formula: C₈H₁₀N₂O) is a derivative of benzamidine, characterized by a methoxy group (-OCH₃) at the meta-position of the phenyl ring.^{[2][3]} This substitution is not merely decorative; it modulates the molecule's electronic properties, solubility, and steric profile, which in turn influences its biological activity and makes it a reactive intermediate for medicinal chemists.^[1] While benzamidine itself is a well-established, canonical inhibitor of serine proteases like trypsin and thrombin, the 3-methoxy variant presents a nuanced profile that is ripe for exploration.^[4] Its primary value lies in two distinct but

interconnected domains: as a direct-acting enzyme inhibitor and as a key building block for more complex therapeutic agents.[1]

Core Mechanism of Action: Serine Protease Inhibition

Serine proteases constitute a major class of enzymes that are critical to a vast range of physiological processes, including blood coagulation, digestion, immunity, and inflammation. Their dysregulation is a hallmark of many pathological conditions. The therapeutic potential of 3-Methoxybenzamidine stems from its ability to competitively inhibit these enzymes.[5][6]

The mechanism is rooted in the molecule's structure. The positively charged amidine group ($\text{C}(\text{=NH})\text{NH}_2$) at physiological pH acts as a mimic of the natural arginine or lysine substrates of trypsin-like serine proteases. It forms a strong electrostatic interaction with a conserved, negatively charged aspartate residue located at the bottom of the enzyme's S1 specificity pocket. This high-affinity binding physically occludes the active site, preventing substrate access and subsequent hydrolysis.



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Caption: Fig. 1: Competitive inhibition of a serine protease by 3-Methoxybenzamidine.

Therapeutic Applications & Preclinical Investigations

The role of 3-Methoxybenzamidine as a serine protease inhibitor suggests its direct application in diseases where these enzymes are overactive. Furthermore, its utility as a chemical scaffold has led to the development of derivatives with a wide array of biological activities.

Anticoagulant and Antithrombotic Potential

Rationale: The blood coagulation cascade is a quintessential serine protease-driven system. Key enzymes like thrombin and Factor Xa are prime targets for antithrombotic therapies. Benzamidine derivatives are known competitive inhibitors of these proteases.^{[4][6]} By blocking thrombin, for instance, an inhibitor can prevent the conversion of fibrinogen to fibrin, the final step in clot formation.

Experimental Protocol: In Vitro Chromogenic Thrombin Inhibition Assay

This protocol provides a robust method to quantify the inhibitory potency (e.g., IC₅₀) of 3-Methoxybenzamidine against thrombin.

- **Objective:** To determine the concentration of 3-Methoxybenzamidine required to inhibit 50% of thrombin's enzymatic activity.
- **Principle:** Thrombin cleaves a synthetic chromogenic substrate, releasing a yellow-colored molecule (p-nitroaniline), which can be measured spectrophotometrically at 405 nm. The rate of color development is proportional to enzyme activity.
- **Materials:**
 - Human α-thrombin
 - Chromogenic thrombin substrate (e.g., S-2238)
 - 3-Methoxybenzamidine hydrochloride^[7]
 - Assay Buffer: Tris-buffered saline (TBS), pH 7.4, with 0.1% BSA
 - 96-well clear flat-bottom microplates
 - Microplate reader with 405 nm filter

- Procedure:

- Compound Preparation: Prepare a 10 mM stock solution of 3-Methoxybenzamidine in DMSO. Create a 10-point serial dilution series (e.g., 2-fold dilutions) in the assay buffer.
- Reaction Setup: In a 96-well plate, add 50 μ L of assay buffer to all wells. Add 25 μ L of the 3-Methoxybenzamidine dilutions to the test wells. Add 25 μ L of buffer to the "no inhibitor" (100% activity) and "no enzyme" (background) control wells.
- Enzyme Addition: Add 25 μ L of a pre-diluted thrombin solution (e.g., 2 NIH units/mL) to all wells except the "no enzyme" blanks.
- Pre-incubation: Incubate the plate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
- Reaction Initiation: Add 25 μ L of the chromogenic substrate (e.g., 1 mM stock) to all wells to start the reaction.
- Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm every 60 seconds for 15-20 minutes.
- Data Analysis:
 - Calculate the rate of reaction (V_{max}, mOD/min) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
 - Subtract the background rate (from "no enzyme" wells).
 - Normalize the data by expressing the rate in treated wells as a percentage of the "no inhibitor" control.
 - Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

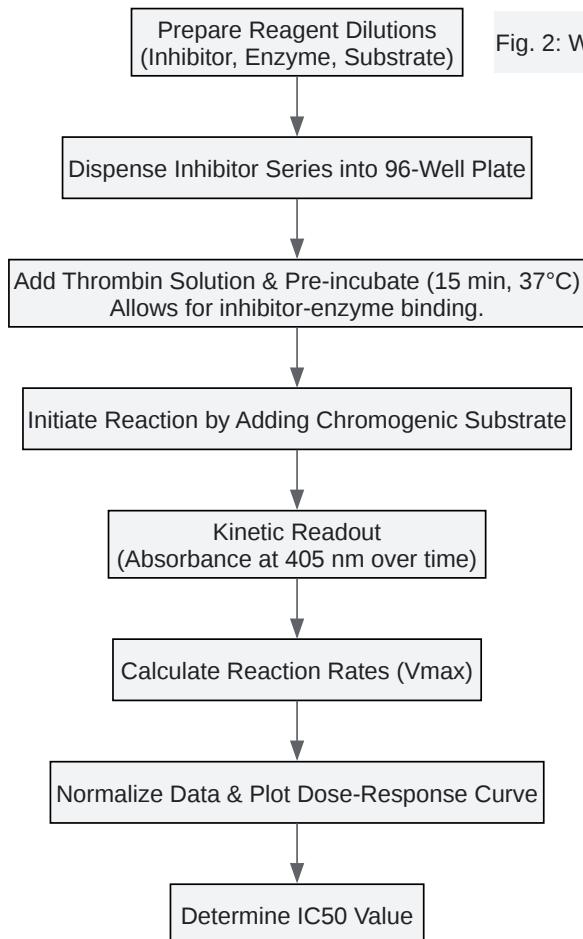


Fig. 2: Workflow for a chromogenic serine protease inhibition assay.

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Caption: Fig. 2: Workflow for a chromogenic serine protease inhibition assay.

A Scaffold for Diverse Therapeutic Agents

The true versatility of 3-Methoxybenzamidine is revealed in its use as a starting material for derivatives targeting a wide range of diseases.[\[1\]](#)[\[8\]](#) The 3-methoxybenzamidine pharmacophore serves as an effective anchor or recognition motif, which can be elaborated upon to achieve novel biological activities.

Summary of 3-Methoxybenzamidine-Derived Compounds and Applications

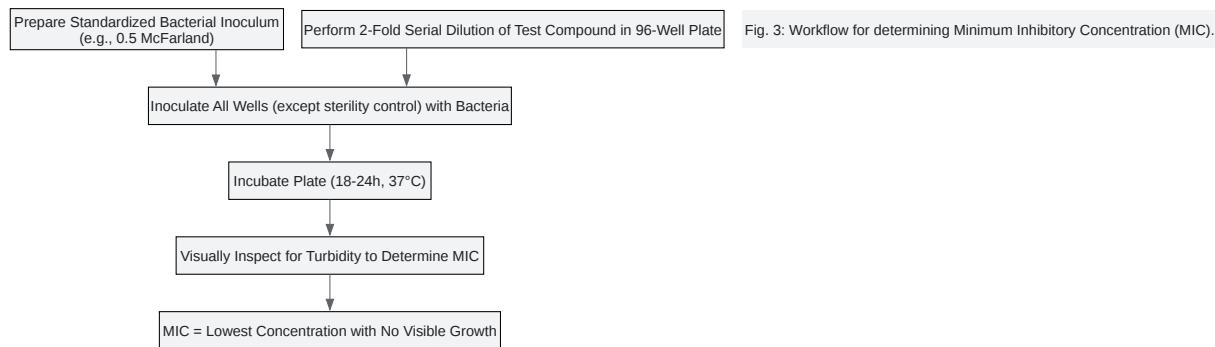
Therapeutic Area	Derivative Class	Target/Mechanism of Action	Key Findings
Antibacterial	3-benzylamide derivatives	FtsZ (Bacterial cell division protein)	A derivative with fluorine substitution showed potent activity against <i>M. smegmatis</i> and <i>S. aureus</i> . ^[9]
Anticonvulsant	N-(3-methoxybenzyl) macamides	Fatty Acid Amide Hydrolase (FAAH) Inhibition	Synthetic macamides demonstrated significant anticonvulsant effects in a rat model of epilepsy. ^{[10][11][12]}
Anticancer	N-benzimidazole carboxamides	Antiproliferative (mechanism varied)	Certain hydroxy- and methoxy-substituted derivatives showed selective cytotoxicity against the MCF-7 breast cancer cell line. ^[13]
Antifungal	1,2,3-Triazole-benzamidine hybrids	Fungal cell wall/membrane (hypothesized)	Compounds showed excellent in vivo efficacy against plant pathogenic fungi, superior to the commercial fungicide carbendazim. ^[14]
Neurodegenerative	Benzamide-hydroxypyridinone hybrids	Multi-target: MAO-B inhibition & Iron Chelation	Designed for Alzheimer's disease, these hybrids showed potent and selective MAO-B inhibition and strong iron-chelating properties. ^[15]

Experimental Protocol: In Vitro Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a compound that prevents visible bacterial growth.

- Objective: To quantify the antibacterial potency of a 3-Methoxybenzamidine derivative.
- Principle: A standardized bacterial inoculum is challenged with serial dilutions of the test compound in a liquid growth medium. Growth is assessed by turbidity after a defined incubation period.
- Materials:
 - Bacterial strain (e.g., *Staphylococcus aureus* ATCC 29213)
 - Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB)
 - Test compound (e.g., derivative from[9])
 - Sterile 96-well U-bottom microplates
 - Bacterial incubator (37°C)
- Procedure:
 - Bacterial Inoculum Preparation: Culture bacteria overnight. Dilute the culture in CAMHB to achieve a final concentration of 5×10^5 CFU/mL in the assay plate.
 - Compound Dilution: Prepare a 2-fold serial dilution of the test compound in CAMHB directly in the 96-well plate over 10 columns (e.g., from 128 µg/mL to 0.25 µg/mL).
 - Inoculation: Add the prepared bacterial inoculum to all wells containing the test compound.
 - Controls: Include a "growth control" well (bacteria + medium, no compound) and a "sterility control" well (medium only).
 - Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

- MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. This can be confirmed by measuring absorbance at 600 nm.



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Caption: Fig. 3: Workflow for determining Minimum Inhibitory Concentration (MIC).

Future Research & Development Considerations

While 3-Methoxybenzamidine and its derivatives show considerable promise, a structured research path is essential to translate this potential into therapeutic reality.

- Comprehensive Selectivity Profiling: The inhibitory activity of 3-Methoxybenzamidine should be systematically evaluated against a broad panel of human serine proteases to establish its selectivity profile and identify potential off-target liabilities.

- Structure-Activity Relationship (SAR) Studies: Medicinal chemistry efforts should focus on synthesizing novel analogues to probe the SAR around the benzamidine core. This will help optimize potency, selectivity, and drug-like properties.
- Pharmacokinetics and In Vivo Efficacy: For promising lead compounds, comprehensive ADME (Absorption, Distribution, Metabolism, Excretion) and pharmacokinetic studies are required. Efficacy must then be demonstrated in relevant animal models of disease.
- Structural Biology: Co-crystallization of lead inhibitors with their target enzymes will provide invaluable atomic-level insights into the binding mode, guiding rational drug design and optimization.

Conclusion

3-Methoxybenzamidine is more than a simple chemical reagent; it is a molecule with demonstrable biological activity and significant therapeutic potential. Its foundational role as a serine protease inhibitor provides a direct avenue for the treatment of thrombotic and inflammatory disorders. Concurrently, its proven success as a versatile scaffold for generating potent and specific inhibitors for antibacterial, anticancer, and neurological targets underscores its immense value in modern drug discovery. The methodologies and data presented in this guide serve as a foundational resource for scientists dedicated to unlocking the full clinical potential of this compelling molecular entity.

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